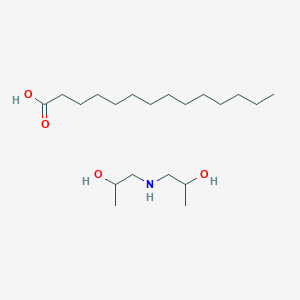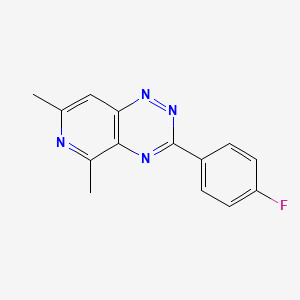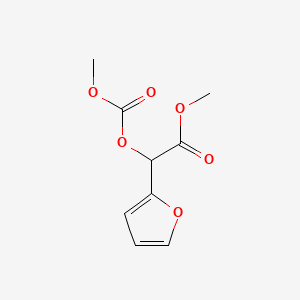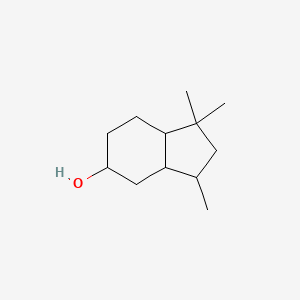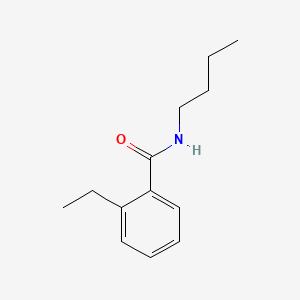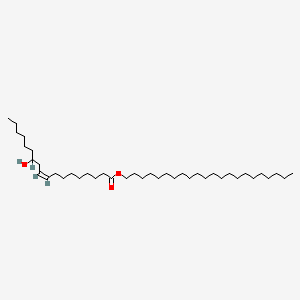
Einecs 225-508-1
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Einecs 225-508-1, also known as 2,4,6-trinitrotoluene, is a chemical compound that is widely recognized for its use as an explosive material. It is a yellow, odorless solid that is highly stable under normal conditions but can be detonated by a strong shock or heat. This compound has been extensively used in military and industrial applications due to its explosive properties.
準備方法
Synthetic Routes and Reaction Conditions
2,4,6-trinitrotoluene is synthesized through a nitration process involving toluene. The nitration process typically occurs in three stages:
Mononitration: Toluene is first nitrated to form mononitrotoluene using a mixture of nitric acid and sulfuric acid.
Dinitration: Mononitrotoluene is further nitrated to form dinitrotoluene.
Trinitration: Dinitrotoluene undergoes a final nitration to produce 2,4,6-trinitrotoluene.
Each stage of nitration requires careful control of temperature and reaction conditions to ensure the desired product is obtained.
Industrial Production Methods
In industrial settings, the production of 2,4,6-trinitrotoluene involves large-scale nitration processes. The reaction is carried out in specially designed nitration reactors that can handle the exothermic nature of the reactions. The final product is purified through washing and recrystallization to remove any impurities.
化学反応の分析
Types of Reactions
2,4,6-trinitrotoluene undergoes several types of chemical reactions, including:
Oxidation: It can be oxidized to form various by-products.
Reduction: Reduction of 2,4,6-trinitrotoluene can lead to the formation of aminodinitrotoluenes.
Substitution: It can undergo substitution reactions where one or more nitro groups are replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and nitric acid.
Reduction: Reducing agents such as iron and hydrochloric acid are often used.
Substitution: Various reagents can be used depending on the desired substitution product.
Major Products Formed
Oxidation: By-products such as carbon dioxide, water, and other oxidized organic compounds.
Reduction: Aminodinitrotoluenes and other reduced forms of the compound.
Substitution: Various substituted nitrotoluenes depending on the reagents used.
科学的研究の応用
2,4,6-trinitrotoluene has several scientific research applications, including:
Chemistry: Used as a standard explosive material for studying detonation and explosive properties.
Biology: Research on the environmental impact and biodegradation of 2,4,6-trinitrotoluene.
Medicine: Limited use in medical research due to its toxic and explosive nature.
Industry: Widely used in the mining and construction industries for blasting and demolition purposes.
作用機序
The explosive nature of 2,4,6-trinitrotoluene is due to its ability to rapidly decompose and release a large amount of energy. The decomposition process involves the breaking of chemical bonds and the formation of gases such as nitrogen, carbon dioxide, and water vapor. This rapid release of gases creates a high-pressure shock wave, resulting in an explosion.
類似化合物との比較
2,4,6-trinitrotoluene can be compared with other similar explosive compounds such as:
Nitroglycerin: More sensitive to shock and friction compared to 2,4,6-trinitrotoluene.
RDX (Research Department Explosive): More powerful and stable than 2,4,6-trinitrotoluene.
PETN (Pentaerythritol Tetranitrate): Similar stability but higher explosive power compared to 2,4,6-trinitrotoluene.
Each of these compounds has unique properties that make them suitable for specific applications in the field of explosives.
特性
CAS番号 |
4889-40-1 |
|---|---|
分子式 |
C9H17N3O3 |
分子量 |
215.25 g/mol |
IUPAC名 |
(2S)-5-oxopyrrolidine-2-carboxylic acid;piperazine |
InChI |
InChI=1S/C5H7NO3.C4H10N2/c7-4-2-1-3(6-4)5(8)9;1-2-6-4-3-5-1/h3H,1-2H2,(H,6,7)(H,8,9);5-6H,1-4H2/t3-;/m0./s1 |
InChIキー |
UGJLDBAVVGLTBT-DFWYDOINSA-N |
異性体SMILES |
C1CC(=O)N[C@@H]1C(=O)O.C1CNCCN1 |
正規SMILES |
C1CC(=O)NC1C(=O)O.C1CNCCN1 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


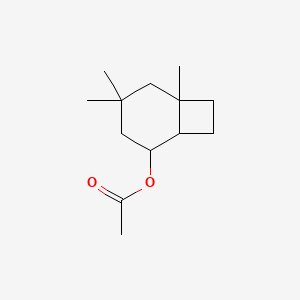
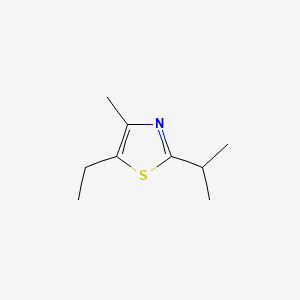

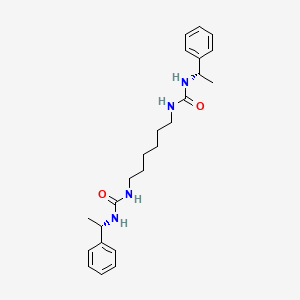
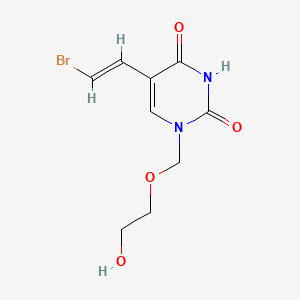
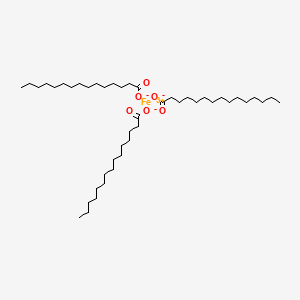
![1-[(3,7-Dimethyl-6-octenyl)oxy]-1-methoxydecane](/img/structure/B12660432.png)
